Benzeneethanaminium, N,N,N-triethyl-
Description
Classification and Structural Context within Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium compounds (QACs) are a broad class of substances defined by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. researchgate.netnih.gov This cationic nature is a hallmark of their chemical identity. The general structure consists of a nitrogen cation with four alkyl or aryl groups, accompanied by a halide or other anion.
The structure of Benzeneethanaminium, N,N,N-triethyl- features a nitrogen atom bonded to three ethyl groups and one phenethyl group (a benzene (B151609) ring attached to an ethyl group). This specific arrangement of substituents places it in the broader context of QACs that are subjects of scientific investigation.
The U.S. Environmental Protection Agency (EPA) categorizes QACs into four main groups based on their structure. orst.edu Benzeneethanaminium, N,N,N-triethyl-, with its phenethyl group (which includes a benzene ring), is structurally related to the nonhalogenated benzyl (B1604629) substituted QACs of Group II. orst.eduacs.org Another classification system categorizes QACs by "generations," which often relates to their development and antimicrobial efficacy. aldebaransistemas.com
Table 1: Chemical Properties of Benzeneethanaminium, N,N,N-triethyl-
| Property | Value |
|---|---|
| CAS Number | 13757-84-1 |
| Molecular Formula | C₁₄H₂₄N⁺ |
| Molecular Weight | 206.35 g/mol |
| Structure | A central nitrogen atom covalently bonded to three ethyl (C₂H₅) groups and one phenethyl (C₆H₅CH₂CH₂) group, resulting in a permanent positive charge on the nitrogen atom. |
Note: Data for the cation only. The complete salt includes an anion.
Table 2: General Classification of Quaternary Ammonium Compounds (QACs)
| Classification Group | General Structural Features | Representative Examples |
|---|---|---|
| EPA Group I | Straight-chain alkyl or hydroxyalkyl groups. Often referred to as DDAC (didecyl dimethyl ammonium chloride). | Didecyl dimethyl ammonium chloride |
| EPA Group II | Nonhalogenated benzyl substituted groups. Often referred to as ADBAC (alkyl dimethyl benzyl ammonium chloride). | Benzalkonium chloride |
| EPA Group III | Di- and trichlorobenzyl substituted groups. | Dichlorobenzyl-substituted QACs |
| "Generations" | A commercial classification reflecting the evolution of QACs, with later generations often being mixtures or having enhanced properties. | First to Fifth Generation QACs |
Significance of Phenethylammonium Derivatives in Organic Chemistry Research
The phenethylammonium core of Benzeneethanaminium, N,N,N-triethyl- places it within the family of 2-phenethylamine derivatives. This structural motif is of profound importance in organic and medicinal chemistry. mdpi.com The 2-phenethylamine scaffold is a fundamental building block found in a vast array of biologically active molecules, from naturally occurring alkaloids to synthetic compounds. mdpi.comnih.gov
The significance of this chemical framework is highlighted by its presence in crucial endogenous catecholamines such as dopamine (B1211576) and norepinephrine, which play vital roles in neurobiology. mdpi.com More complex natural products, including morphine and berberine, also embed the 2-phenethylamine unit within their intricate cyclic structures. mdpi.com
In the field of chemical research, the phenethylammonium scaffold is a valuable starting point for the design and synthesis of new molecules. Its structural versatility allows for extensive modification, enabling researchers to explore how changes in the molecule's architecture affect its properties and interactions. This exploration is a cornerstone of developing new materials and chemical probes. For instance, phenethylammonium derivatives have been investigated for their role in the formation of perovskite layers used in solar cell technology. rsc.orgresearchgate.net The ability to systematically alter the substituents on the nitrogen atom or the benzene ring makes the phenethylammonium scaffold a powerful tool for structure-activity relationship studies in various branches of chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13757-84-1 |
|---|---|
Molecular Formula |
C14H24N+ |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
triethyl(2-phenylethyl)azanium |
InChI |
InChI=1S/C14H24N/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3/q+1 |
InChI Key |
YUVLMFPCTVORNC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Catalytic Applications of Benzeneethanaminium, N,n,n Triethyl
Role as a Phase Transfer Catalyst (PTC)
Benzeneethanaminium, N,N,N-triethyl-, commonly known as Benzyltriethylammonium (BTEAC) or TEBA when the counterion is chloride, is a prominent quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst (PTC). researchgate.netbiomedres.us Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. sci-hub.sedalalinstitute.com In such heterogeneous systems, the reaction is often inhibited because the reagents cannot interact. sci-hub.se A PTC like Benzeneethanaminium, N,N,N-triethyl- overcomes this barrier by transporting a reactant from one phase, typically the aqueous phase where inorganic reagents are soluble, into the other phase where the reaction can proceed. dalalinstitute.comoperachem.com The catalyst is not consumed in the reaction but functions repeatedly to transport the reactant, making it a true catalytic process. stackexchange.com The use of PTCs offers significant advantages, including the ability to use inexpensive inorganic reagents, elimination of the need for expensive or hazardous solvents, and often results in faster reaction rates and higher product yields. dalalinstitute.comprinceton.edu
Fundamental Principles and Mechanism of Phase Transfer Catalysis
Phase transfer catalysis operates on the principle of using a phase-transfer agent to facilitate the migration of a reactant across the interface of a two-phase system. dalalinstitute.com The process generally involves two primary steps: the transfer of a chemical species from one phase to another, and the subsequent reaction of the transferred species. biomedres.us For reactions involving an anionic nucleophile, which are common in organic synthesis, quaternary ammonium salts like Benzeneethanaminium, N,N,N-triethyl- are frequently employed. operachem.comlittleflowercollege.edu.in
The mechanism, first proposed by Charles M. Starks, involves the quaternary ammonium cation (Q+) forming an ion pair with the anion (Y-) from the aqueous phase. ijstr.org This newly formed ion pair, [Q+Y-], possesses sufficient lipophilicity due to the organic groups on the cation, allowing it to be extracted from the aqueous phase and transported into the organic phase. ijstr.org Once in the organic phase, the anion is "activated" and can react with the organic substrate (RX) to form the product (RY). The catalyst cation then pairs with the leaving group (X-) and returns to the aqueous phase to repeat the cycle. operachem.comijstr.org This shuttle-like mechanism allows for a continuous reaction using only a catalytic amount of the phase-transfer agent. operachem.com
A core function of Benzeneethanaminium, N,N,N-triethyl- in PTC is both the transport and activation of anions. operachem.com In the aqueous phase, an anion is heavily solvated by water molecules, which stabilizes it and reduces its nucleophilicity. The transport mechanism begins when the quaternary ammonium cation (Q+) exchanges its original counterion (e.g., chloride) for a reactant anion (Y-) from the aqueous phase. ijstr.org This process forms a lipophilic, or organic-soluble, ion pair [Q+Y-]. stackexchange.comijstr.org
Due to the bulky organic groups surrounding the nitrogen center of the cation, this ion pair can readily cross the phase boundary into the organic solvent. stackexchange.com Once in the organic medium, the anion is no longer heavily solvated by water. The electrostatic interaction between the large, soft cation and the anion is weaker compared to the interaction with a small metal cation like Na+. princeton.edu This results in a "naked" or poorly solvated anion that is significantly more reactive and nucleophilic. operachem.com This phenomenon is referred to as anion activation. littleflowercollege.edu.in The activated anion is then free to react with the organic substrate. dalalinstitute.com After the reaction, the catalyst cation pairs with the newly formed anion (the leaving group) and migrates back across the interface to begin the cycle anew, ensuring the electrical neutrality of both phases is maintained. dalalinstitute.comoperachem.com
The interface between the two immiscible liquid phases is a critical region in phase transfer catalysis. mdpi.comresearchgate.net An alternative to the anion extraction mechanism is the "interfacial mechanism," which is particularly relevant for reactions involving strong bases like concentrated sodium hydroxide. mdpi.com In this model, the initial reaction, such as the deprotonation of a weakly acidic organic compound, occurs at the interface between the organic and aqueous phases. operachem.commdpi.com
Structural Design and Optimization for Enhanced PTC Efficiency
The length and structure of the alkyl chains on the quaternary ammonium cation are crucial for its performance. The catalyst must have sufficient lipophilicity to be soluble in the organic phase while retaining enough interfacial activity to facilitate anion exchange. operachem.com
Short Alkyl Chains : Catalysts with very short chains, such as tetramethylammonium, are often too water-soluble and cannot effectively transfer anions into the organic phase, making them poor PTCs. operachem.comlittleflowercollege.edu.in
Medium Alkyl Chains : Catalysts like tetraethylammonium (B1195904), tetrapropylammonium, and tetrabutylammonium (B224687) salts strike a good balance. littleflowercollege.edu.innih.gov Benzeneethanaminium, N,N,N-triethyl- fits into this category, with its combination of ethyl groups and a benzyl (B1604629) group providing effective catalytic activity for many applications, including the alkylation of enolates. youtube.comnih.gov Tetrabutylammonium salts are frequently used due to their commercial availability and ease of removal from reaction products. littleflowercollege.edu.in
Long Alkyl Chains : While longer alkyl chains (pentyl to decyl) increase the catalyst's ability to extract anions into the organic phase, excessively long chains can make the catalyst so organophilic that its reaction rate decreases. littleflowercollege.edu.in This can be due to the formation of aggregates or micelles in the organic phase or steric hindrance around the cationic center, which impedes the reaction. littleflowercollege.edu.inmdpi.com
The following table summarizes the general effects of alkyl chain length on the properties of quaternary ammonium salt catalysts.
| Alkyl Chain Length | Aqueous Phase Solubility | Organic Phase Solubility | General PTC Efficiency | Rationale |
| Short (e.g., Methyl) | High | Low | Poor | Insufficient lipophilicity to enter the organic phase. operachem.comlittleflowercollege.edu.in |
| Medium (e.g., Ethyl, Butyl) | Moderate | Moderate | Good / Optimal | Balanced solubility allows for efficient shuttling of anions between phases. littleflowercollege.edu.innih.gov |
| Long (e.g., Hexyl, Octyl) | Low | High | Variable / Can Decrease | May become too organophilic, reducing interfacial activity or causing steric hindrance. littleflowercollege.edu.in |
The counterion initially associated with the quaternary ammonium cation can have a significant impact on the catalytic process. The primary role of the catalyst is to exchange this initial anion for the reactant anion from the aqueous phase. However, the properties of the counterion itself can influence this exchange and subsequent reaction steps.
For instance, in many PTC reactions, iodide anions are known to be inhibitory. mdpi.com Due to their low hydration energy, iodide ions preferentially stay in the organic phase once transferred. mdpi.com This "poisons" the catalyst, as the highly lipophilic quaternary ammonium-iodide ion pair is very stable, preventing the catalyst from exchanging the iodide for other, less lipophilic anions from the aqueous phase. mdpi.com Therefore, a catalyst like Benzeneethanaminium, N,N,N-triethyl- bromide or chloride is often preferred over the iodide version for reactions involving other nucleophiles. The hydrophilicity of the counterion is a key factor; more hydrophilic counterions generally lead to less favorable micellization, which can impact the catalytic mechanism. researchgate.net
The table below outlines the effects of common counterions on PTC performance.
| Counterion | General Effect on PTC Reactions | Rationale |
| Cl⁻, Br⁻ | Generally effective and commonly used. | Good leaving groups and readily participate in the anion exchange cycle without strongly inhibiting the catalyst. sci-hub.se |
| HSO₄⁻ | Often effective. | Can participate in the catalytic cycle effectively. |
| I⁻ | Often inhibitory. | Forms a highly stable, lipophilic ion pair with the cation in the organic phase, hindering the exchange for other reactant anions. mdpi.com |
| OH⁻ | Highly reactive but can cause catalyst degradation. | Hydroxide is a strong base and nucleophile but can lead to Hofmann elimination of the quaternary ammonium salt at elevated temperatures. |
Applications in Organic Synthesis Reactions
In organic synthesis, phase-transfer catalysis is a powerful tool for reactions involving ionic reagents and organic substrates that are mutually insoluble. Benzeneethanaminium, N,N,N-triethyl- excels in this role by transporting anionic species from an aqueous or solid phase into an organic phase where the reaction can proceed efficiently. chemicalbook.comchemimpex.com
Nucleophilic substitution is one of the earliest and most common applications of phase-transfer catalysts like Benzeneethanaminium, N,N,N-triethyl-. chemicalbook.comalfachemic.com The catalyst operates by pairing its quaternary ammonium cation (Q⁺) with an inorganic nucleophilic anion (Nu⁻) from the aqueous phase to form an ion pair, [Q⁺Nu⁻]. This ion pair possesses sufficient lipophilicity to dissolve in the organic phase. biomedres.usoperachem.com
Once in the organic medium, the nucleophile is weakly solvated, or "naked," rendering it highly reactive. chemicalbook.com This activated nucleophile can then efficiently attack an organic substrate (R-X) in a classic Sₙ2 reaction, displacing the leaving group (X⁻). The newly formed anion, X⁻, then pairs with the catalyst's cation [Q⁺X⁻], which migrates back to the aqueous phase, completing the catalytic cycle. operachem.com This process allows for high yields in reactions that would otherwise proceed very slowly or not at all. rhhz.net
Common nucleophilic substitution reactions facilitated by this class of catalysts include:
Cyanation: The synthesis of alkyl nitriles from alkyl halides using aqueous sodium cyanide. alfachemic.com
Etherification (Williamson Synthesis): The reaction of an alkoxide or phenoxide with an alkyl halide to form an ether. theaic.org
Esterification: The formation of esters from carboxylate salts and alkyl halides. biomedres.us
Alkylation: The introduction of alkyl groups onto various nucleophiles. chemicalbook.com
| Reaction Type | Organic Substrate (Organic Phase) | Nucleophile (Aqueous/Solid Phase) | Product |
|---|---|---|---|
| Cyanation | 1-Bromooctane | Sodium Cyanide (NaCN) | 1-Cyanooctane |
| Etherification | Benzyl Chloride | Sodium Phenoxide (NaOPh) | Benzyl Phenyl Ether |
| Esterification | 4-Methylbenzyl Chloride | Sodium Acetate (NaOAc) | 4-Methylbenzyl Acetate |
| Halide Exchange | 1-Chlorobutane | Potassium Iodide (KI) | 1-Iodobutane |
Benzeneethanaminium, N,N,N-triethyl- is highly effective in catalyzing reactions that involve the generation and subsequent reaction of carbanions and other organic anions. chemicalbook.comguidechem.com In these systems, a concentrated aqueous solution of a strong base, such as sodium hydroxide, is used to deprotonate a weakly acidic organic substrate at the phase interface. biomedres.us
The phase-transfer catalyst then extracts the resulting organic anion into the bulk organic phase as a reactive ion pair. This methodology is central to numerous C-C bond-forming reactions and alkylations on heteroatoms. chemicalbook.com
Key applications include:
C-Alkylation: Alkylation of compounds with active methylene (B1212753) groups, such as malonic esters, β-ketoesters, and phenylacetonitrile, is readily achieved. The carbanion is generated by the base and transferred by the catalyst to react with an alkyl halide. biomedres.us
Generation of Carbenes: Dihalocarbenes (e.g., :CCl₂) can be generated from haloforms (e.g., chloroform) and concentrated NaOH under PTC conditions. The catalyst facilitates the deprotonation of the haloform at the interface. The resulting trichloromethyl anion is transferred to the organic phase, where it eliminates a chloride ion to form the highly reactive dichlorocarbene, which can then participate in cycloadditions with alkenes to form cyclopropanes. chemicalbook.comguidechem.com
N-, O-, and S-Alkylation: These reactions follow the same principle, where an amine, alcohol, or thiol is deprotonated by a base, and the resulting anion is shuttled into the organic phase by the catalyst to react with an alkylating agent. chemicalbook.comguidechem.com
| Reaction Type | Substrate | Base | Key Intermediate | Example Application |
|---|---|---|---|---|
| C-Alkylation | Phenylacetonitrile | NaOH (aq) | PhCH(CN)⁻ | Synthesis of substituted nitriles |
| Carbene Generation | Chloroform (CHCl₃) | NaOH (aq) | Dichlorocarbene (:CCl₂) | Cyclopropanation of alkenes |
| N-Alkylation | Indole | KOH (s) | Indolyl anion | Synthesis of N-alkylindoles |
| O-Alkylation | Phenol | NaOH (aq) | Phenoxide (PhO⁻) | Williamson ether synthesis |
Asymmetric Phase Transfer Catalysis for Enantioselective Transformations
Asymmetric phase-transfer catalysis is a specialized field that aims to produce enantiomerically enriched products. This is achieved by using a chiral, non-racemic phase-transfer catalyst. nih.gov These catalysts, typically quaternary ammonium salts, incorporate a chiral scaffold into their structure, which allows them to differentiate between enantiotopic faces or groups of a prochiral substrate during the reaction. nih.govresearchgate.net
Benzeneethanaminium, N,N,N-triethyl- is an achiral molecule and therefore cannot be used to induce enantioselectivity on its own. The development of asymmetric PTC has relied on the design of sophisticated catalysts derived from natural products like cinchona alkaloids or those possessing axial chirality, such as binaphthyl derivatives. nih.govbeilstein-journals.org These chiral catalysts form a diastereomeric ion pair with the transported anion, and this chiral environment directs the subsequent reaction to favor the formation of one enantiomer over the other. nih.gov While achiral catalysts like Benzeneethanaminium, N,N,N-triethyl- established the fundamental principles of PTC, enantioselective transformations require these specifically designed chiral variants. nih.govbeilstein-journals.org
Other Catalytic Activities
Beyond its core applications in nucleophilic substitutions and carbanion chemistry, Benzeneethanaminium, N,N,N-triethyl- and its analogs serve broader catalytic roles and are employed in other specific reaction types.
General Catalytic Roles in Chemical Transformations
The fundamental role of Benzeneethanaminium, N,N,N-triethyl- is to act as an agent that bridges the gap between incompatible reaction phases. chemicalbook.comguidechem.com By enabling the transport of ionic species into an organic medium, it serves to:
Increase Reaction Rates: By bringing reactants together and providing a highly reactive, unsolvated anion, the catalyst can accelerate reactions by several orders of magnitude. chemicalbook.comjetir.org
Enable Milder Conditions: Reactions can often be conducted at lower temperatures and atmospheric pressure, reducing energy consumption and the formation of side products. vestachem.com
Improve Yields and Purity: The enhanced reactivity and selectivity under PTC conditions typically lead to higher yields of the desired product with fewer impurities. vestachem.com
Polymerization Accelerator: Quaternary ammonium salts are used as curing accelerators for polymers such as epoxy resins and in polycondensation reactions to form high-molecular-weight polymers. chemicalbook.comsigmaaldrich.comscientificlabs.ie
Specific Catalyzed Reactions (e.g., C-C coupling, oxidation/reduction)
The utility of this catalyst class extends to a variety of other important organic transformations.
C-C Coupling Reactions: Analogs like BTEAC have been used to catalyze condensation reactions. For instance, they can activate solid supports like hydroxyapatite (B223615) for use in Knoevenagel and Claisen-Schmidt condensations. sigmaaldrich.comscientificlabs.ie In combination with a Lewis acid like antimony(V) chloride, they can form a catalytic system for Friedel-Crafts acylation reactions. sigmaaldrich.com More recently, quaternary ammonium salts have been developed as electrophiles in transition metal-catalyzed cross-coupling reactions. For example, benzyl-substituted ammonium salts can undergo palladium-catalyzed Suzuki cross-coupling via C–N bond cleavage to form diarylmethanes, offering a modern route for C-C bond formation. rsc.org
Oxidation/Reduction Reactions: Phase-transfer catalysts are widely used to facilitate oxidation reactions where the oxidizing agent (e.g., potassium permanganate, potassium dichromate) is an inorganic salt soluble in water but not in the organic substrate's solvent. The catalyst transports the oxidant anion (e.g., MnO₄⁻) into the organic phase, allowing for the smooth oxidation of substrates like alcohols or alkenes. chemicalbook.comguidechem.com Additionally, BTEAC has been shown to increase the efficiency of oxidations using reagents like m-chloroperoxybenzoic acid (mCPBA). sigmaaldrich.comscientificlabs.ie In some contexts, related quaternary ammonium polyhalide compounds can themselves act as selective oxidizing agents for substrates such as alcohols. ias.ac.inresearchgate.netrsc.org
Mechanistic Investigations of Benzeneethanaminium, N,n,n Triethyl and Its Catalytic Action
Reaction Pathway Elucidation in Catalytic Cycles
Information regarding the specific catalytic cycles in which Benzeneethanaminium, N,N,N-triethyl- participates and the elucidation of its reaction pathways could not be located.
Computational Chemistry and Quantum Mechanical Studies
No computational chemistry or quantum mechanical studies specifically investigating Benzeneethanaminium, N,N,N-triethyl- as a catalyst were found. Therefore, data for the following subsections is unavailable:
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
There are no published DFT calculations detailing the reaction energetics or transition states for catalytic processes involving this compound.
Molecular Dynamics Simulations of Catalyst-Substrate Interactions
Simulations of the dynamic interactions between Benzeneethanaminium, N,N,N-triethyl- and potential substrates are not described in the available literature.
Spectroscopic and Spectrometric Characterization of Intermediates
No spectroscopic or spectrometric data that would lead to the characterization of reaction intermediates in catalytic systems employing Benzeneethanaminium, N,N,N-triethyl- could be identified.
Environmental Fate and Degradation Studies of Benzeneethanaminium, N,n,n Triethyl
Transport and Distribution in Environmental Compartments
The distribution of Benzeneethanaminium, N,N,N-triethyl- in the environment is governed by processes such as volatilization from water surfaces and sorption to solids. Due to their positive charge, QACs are known to interact strongly with negatively charged environmental matrices. nih.gov
Quaternary ammonium (B1175870) compounds are salts, and as such, they are non-volatile. They possess high water solubility and low vapor pressure, which limits their tendency to move from water to the atmosphere. acs.org This low volatility means that volatilization is not a significant transport or removal mechanism for Benzeneethanaminium, N,N,N-triethyl- from aqueous environments.
Sorption is a primary process controlling the fate of QACs in the environment. The permanent positive charge on the quaternary nitrogen atom facilitates strong electrostatic interactions with negatively charged surfaces such as clay minerals and organic matter found in soils and sediments. nih.govfao.org
The extent of sorption is influenced by the characteristics of both the QAC molecule and the sorbent material. For QACs, longer alkyl chains generally lead to stronger sorption due to increased hydrophobic interactions with the organic fraction of soils and sediments. researchgate.net Given the ethyl groups and the benzeneethanaminium moiety of Benzeneethanaminium, N,N,N-triethyl-, it is expected to exhibit significant sorption. This process effectively transfers the compound from the water column to sediment and soil, where it can persist. The strong binding of QACs to particulate matter can reduce their bioavailability to aquatic organisms but also makes them more persistent in the solid phase. nih.gov
Table 1: Factors Influencing the Sorption of Quaternary Ammonium Compounds
| Factor | Influence on Sorption | Rationale |
| Soil/Sediment Organic Carbon Content | Increased sorption | Provides hydrophobic domains for interaction with the nonpolar parts of the QAC molecule. |
| Clay Content | Increased sorption | Clay minerals have negatively charged surfaces that attract the cationic head of the QAC. |
| Cation Exchange Capacity (CEC) | Increased sorption | Higher CEC indicates more negatively charged sites for electrostatic binding. |
| pH | Variable | Can affect the surface charge of sorbents, but the permanent positive charge of QACs makes sorption less pH-dependent compared to ionizable compounds. |
| QAC Alkyl Chain Length | Increased sorption | Longer chains enhance hydrophobic interactions with soil organic matter. researchgate.net |
Degradation Pathways in the Environment
The degradation of Benzeneethanaminium, N,N,N-triethyl- can occur through both abiotic and biotic processes. The strong sorption of QACs to solids can significantly impact their degradation rates by reducing their availability to microorganisms and protecting them from photolytic degradation. nih.gov
Abiotic degradation of QACs in the aquatic environment can occur through photolysis. Studies on various QACs have shown that indirect photolysis, mediated by reaction with hydroxyl radicals (•OH), is a potential degradation pathway. rsc.orgrsc.orgresearchgate.net This process is generally slow, with predicted photolysis half-lives for some QACs in surface water ranging from 12 to 94 days. rsc.orgnih.gov
Direct photolysis, which involves the direct absorption of sunlight by the molecule, is typically not a significant degradation pathway for most QACs unless their structure includes a chromophore that absorbs light in the solar spectrum. rsc.org The presence of the benzene (B151609) ring in Benzeneethanaminium, N,N,N-triethyl- suggests a potential for direct photolysis, although the efficiency of this process would depend on its specific light absorption characteristics.
Table 2: Summary of Photodegradation Pathways for Quaternary Ammonium Compounds
| Degradation Pathway | Description | Significance for QACs |
| Direct Photolysis | Direct absorption of photons leading to chemical transformation. | Generally low, unless a significant chromophore is present. rsc.org |
| Indirect Photolysis | Degradation initiated by reaction with photochemically produced reactive species, such as hydroxyl radicals (•OH). | Considered a slow but relevant degradation pathway in sunlit surface waters. rsc.orgnih.gov |
Biodegradation is a key process for the ultimate removal of many organic compounds from the environment. Aerobic biodegradation has been identified as a primary natural elimination pathway for QACs. nih.gov The process is typically initiated by the hydroxylation of carbon atoms, followed by further reactions such as decarboxylation, demethylation, and β-oxidation, eventually leading to mineralization to carbon dioxide and water. nih.gov
However, the strong sorption of QACs to soil and sediment can significantly limit their bioavailability to microorganisms, thereby reducing the rate of biodegradation. nih.gov While some QACs are considered readily biodegradable in standard laboratory tests, their persistence can be much greater in natural environments where they are predominantly sorbed to solids. Under anaerobic conditions, such as those found in deeper sediments, the biodegradation of QACs is generally reported to be very slow or negligible.
The structure of the QAC, particularly the length and nature of the alkyl chains, can also influence its biodegradability. The presence of the benzene ring in Benzeneethanaminium, N,N,N-triethyl- may also affect its susceptibility to microbial attack.
Electrochemical Behavior and Potential Electrochemical Applications of Benzeneethanaminium, N,n,n Triethyl
Electrochemical Characterization Techniques
The electrochemical behavior of Benzeneethanaminium, N,N,N-triethyl-, as a quaternary ammonium (B1175870) salt, can be thoroughly investigated using several standard electrochemical techniques. These methods are crucial for determining its fundamental properties, such as electrochemical stability, diffusion characteristics, and ion transfer kinetics.
Cyclic Voltammetry (CV): This is a primary technique for characterizing redox-active species. For Benzeneethanaminium, N,N,N-triethyl-, CV would be used to determine its electrochemical window—the range of potentials where it is electrochemically stable and does not undergo oxidation or reduction. researchgate.net This is a critical parameter when considering its use as a supporting electrolyte. researchgate.net The shape of the voltammogram can also provide information about the reversibility of any electron transfer processes. Studies on similar quaternary ammonium compounds show that CV is effective in establishing their electrochemical stability limits at various electrodes, such as platinum (Pt) and gold (Au). researchgate.net
Chronoamperometry and Chronocoulometry: These techniques are employed to study the kinetics of electrochemical processes and to determine the diffusion coefficient of the ion. By applying a potential step and monitoring the resulting current (chronoamperometry) or charge (chronocoulometry) over time, one can calculate how quickly the Benzeneethanaminium, N,N,N-triethyl- cation diffuses through the electrolyte solution to the electrode surface. For example, these methods have been successfully used to determine the diffusion coefficients for the protonated form of 2-phenylethylamine, a structurally related compound. researchgate.net
The table below summarizes typical electrochemical parameters that can be determined for quaternary ammonium salts using these techniques, based on data from analogous compounds.
| Parameter | Technique | Typical Information Obtained | Reference Compound Example |
| Electrochemical Window | Cyclic Voltammetry (CV) | Potential range of stability | Triethylammonium (B8662869) sulfate (B86663) shows a window that varies with temperature and electrode material (Pt, Au) researchgate.net |
| Diffusion Coefficient | Chronoamperometry, CV | Rate of mass transport in solution | Iron(III) acetylacetonate (B107027) in a quaternary ammonium-based deep eutectic solvent has a diffusion coefficient of 5.12 x 10⁻⁹ cm²/s researchgate.net |
| Standard Ion Transfer Potential | Square Wave Voltammetry (SWV) | Energy required for ion transfer across a liquid-liquid interface | Determined for the protonated form of 2-phenylethylamine researchgate.net |
Electrocatalytic Applications
Participation in Oxidative/Reductive Electrochemical Processes
The Benzeneethanaminium, N,N,N-triethyl- cation is generally expected to be electrochemically stable. The central nitrogen atom is in its highest oxidation state (+3) and lacks lone-pair electrons, making it resistant to oxidation. The ethyl and phenyl groups are also relatively inert to electron transfer under typical electrochemical conditions.
However, at extreme potentials, the compound could undergo irreversible decomposition:
Oxidative Processes: At highly positive potentials, oxidation of the aromatic phenyl ring could occur. The metabolism of the parent compound, 2-phenylethylamine, involves enzymatic oxidation to phenylacetaldehyde (B1677652) and then phenylacetic acid, indicating the susceptibility of the phenethyl moiety to oxidative pathways. nih.gov
Reductive Processes: At highly negative potentials, reductive cleavage of the C-N bonds could theoretically occur, though this typically requires very harsh conditions.
The primary electrochemical role of such quaternary ammonium salts is not to participate directly in redox reactions but to facilitate them by acting as a charge carrier or by influencing the electrode surface. rsc.org
Role as an Electrocatalyst or Supporting Electrolyte Component
The most prominent potential application for Benzeneethanaminium, N,N,N-triethyl- in electrocatalysis is as a component of the supporting electrolyte. Quaternary ammonium salts are widely used in this capacity due to several advantageous properties:
High Ionic Conductivity: As salts, they dissociate in polar solvents to provide charge carriers, which are essential for the flow of current in an electrochemical cell. The ionic conductivity of electrolytes containing triethylammonium salts has been shown to be excellent and temperature-dependent. researchgate.net
Wide Electrochemical Window: Their inherent stability against oxidation and reduction allows for the study of other analytes over a broad range of potentials without interference from the electrolyte itself. researchgate.net
Solubility in Organic Solvents: Many quaternary ammonium salts are soluble in non-aqueous solvents, making them ideal for organic electrochemistry where reactants may not be soluble in water.
Surface Modification: The cation can adsorb onto the electrode surface, modifying the electrochemical double layer. This can influence the kinetics of electron transfer for other species in the solution, sometimes leading to electrocatalytic effects by stabilizing a transition state or preventing electrode fouling.
The table below outlines the key properties that make quaternary ammonium salts suitable as supporting electrolyte components.
| Property | Description | Relevance to Electrochemical Applications |
| Chemical Inertness | Does not react with the solvent or analytes under investigation. | Ensures that the observed electrochemical signals are solely from the species of interest. |
| Electrochemical Stability | Possesses a wide potential window where it is not oxidized or reduced. | Allows for the study of a wide range of electrochemical processes without interference. researchgate.net |
| Good Solubility | Dissolves readily in the chosen solvent to form a conductive solution. | Essential for creating an effective electrolyte medium. |
| High Ionic Mobility | Ions move freely through the solution under an applied potential. | Contributes to high solution conductivity, minimizing ohmic drop (iR drop). |
Integration in Electrochemical Sensing Systems
Benzeneethanaminium, N,N,N-triethyl- could be integrated into electrochemical sensors in several ways, primarily leveraging its properties as a phase-transfer agent or as a surface modifier.
Ion-Selective Electrodes (ISEs): The cation could serve as the active recognition element in an ISE designed to detect specific anions. In such a sensor, a membrane (often a polymer) would be doped with the Benzeneethanaminium, N,N,N-triethyl- salt. The potential difference across this membrane would then change in response to the concentration of the target anion in the sample solution.
Phase-Transfer Catalysis in Sensors: In sensing systems that involve a reaction between two immiscible phases (e.g., aqueous and organic), Benzeneethanaminium, N,N,N-triethyl- could act as a phase-transfer catalyst. It can transport an anionic reactant from the aqueous phase into the organic phase where it can react with another species, leading to a detectable electrochemical signal.
Surface Modification for Enhanced Selectivity: Similar to its role in electrocatalysis, the adsorption of the cation onto an electrode surface can be used to enhance sensor performance. For instance, by forming a positively charged layer on the electrode, it could repel interfering cationic species while attracting anionic analytes, thereby improving the selectivity of the sensor. The use of the surfactant cetyl trimethyl ammonium bromide (CTAB) in a dopamine (B1211576) sensor demonstrates this principle, where the quaternary ammonium headgroup helps separate the electrochemical signals of dopamine and ascorbic acid. mdpi.com Research on sensing the related neurotransmitter 2-phenylethylamine has also shown that detection limits in the micromolar range are achievable with modified electrodes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
